Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
Description
Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (CAS: 2059987-68-5, C₁₁H₁₇N₃O₃, MW: 239.27 g/mol) is a pyrimidine derivative characterized by a dihydropyrimidinone core substituted with an ethylamino group at position 2 and an ethyl ester at position 5 . Its ethyl ester group enhances lipophilicity, which may improve membrane permeability in drug delivery applications .
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 2-[2-(ethylamino)-6-oxo-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C10H15N3O3/c1-3-11-10-12-6-7(9(15)13-10)5-8(14)16-4-2/h6H,3-5H2,1-2H3,(H2,11,12,13,15) |
InChI Key |
SETBIAJVTLUXQA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C(=O)N1)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the reaction of ethyl acetoacetate with ethylamine and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
Key structural analogs differ in substituents at positions 2 and 4 of the pyrimidine ring, impacting physicochemical properties and biological activity.
Key Observations:
- Alkyl Chain Length: Ethylamino (C₂H₅) at position 2 (target compound) provides intermediate lipophilicity compared to methylamino (CH₃) and butyl (C₄H₉) .
- Amino Group Substitution: Dimethylamino (N(CH₃)₂) increases steric bulk and basicity compared to ethylamino, which may alter metabolic stability .
- Ester vs. Carboxylic Acid: The ethyl ester group in the target compound improves membrane permeability, whereas the carboxylic acid derivative (CAS 5536-40-3) enhances water solubility, favoring renal excretion .
Q & A
Q. What are the critical safety precautions for handling Ethyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate in laboratory settings?
- Methodological Answer : Handling requires adherence to GHS hazard classifications:
- Acute Toxicity (H302) : Use PPE (gloves, lab coat) and avoid ingestion.
- Skin/Irritation (H315) : Employ chemical-resistant gloves (e.g., nitrile) and face shields.
- Respiratory Protection : Use N100/P3 respirators in poorly ventilated areas .
- Storage : Keep containers tightly sealed in dry, ventilated spaces to prevent leakage .
Q. What synthetic methodologies are reported for this compound?
- Methodological Answer : While direct synthesis data is limited, analogous pyrimidine derivatives are synthesized via:
- Nucleophilic Substitution : Reacting halogenated pyrimidines with ethylamine derivatives under basic conditions (e.g., NaH or K₂CO₃) .
- Esterification : Coupling carboxylic acid intermediates with ethanol via acid catalysis, monitored by TLC or HPLC .
- Yield Optimization : Stepwise purification using column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ester/amine functionalities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize side products during synthesis?
- Methodological Answer :
- Temperature Control : Maintain ≤60°C to prevent thermal decomposition of intermediates .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity while avoiding protic solvents that may hydrolyze esters .
- Real-Time Monitoring : In-situ FT-IR or HPLC tracks reaction progress and identifies byproducts early .
Q. What computational tools are suitable for analyzing the compound’s crystal structure?
- Methodological Answer :
- WinGX Suite : For crystallographic data refinement and molecular geometry analysis .
- ORTEP : Visualizes anisotropic displacement parameters and validates bond angles/distances .
- Density Functional Theory (DFT) : Predicts electronic properties and reactive sites for mechanistic studies (e.g., Gaussian or ORCA software) .
Q. What advanced analytical methods are used for impurity profiling?
- Methodological Answer :
- HPLC-PDA/MS : Hyphenated techniques separate and identify trace impurities (e.g., hydrolyzed esters or unreacted amines) .
- LC-QTOF-MS : High-resolution mass spectrometry distinguishes isobaric impurities via exact mass .
- Stability-Indicating Methods : Forced degradation studies under acidic/oxidative conditions assess degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
